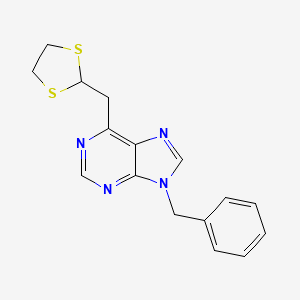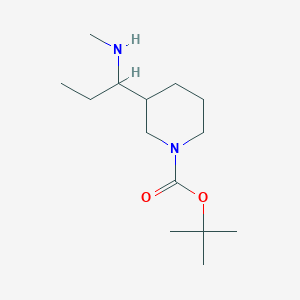
tert-Butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate: is a chemical compound with the following IUPAC name: tert-butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate. Its molecular formula is C₁₄H₂₈N₂O₂, and its molecular weight is 256.39 g/mol . This compound belongs to the class of piperidine derivatives.
Preparation Methods
Synthetic Routes:
The synthetic preparation of tert-butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate involves the following steps:
Alkylation of Piperidine Ring: The piperidine ring is alkylated with tert-butyl bromoacetate or a similar reagent.
Reduction of Ester Group: The tert-butyl ester group is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
Quaternization of Amino Group: The amino group is quaternized with methyl iodide or another suitable alkylating agent to introduce the methylamino group .
Industrial Production Methods:
Information on industrial-scale production methods for this compound is limited. it is typically synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
Reactions:
Hydrolysis: tert-Butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate can undergo hydrolysis to yield the corresponding carboxylic acid and methylamine.
Reduction: Reduction of the ester group can lead to the formation of the primary alcohol.
Quaternization: The amino group can be quaternized to form a positively charged ammonium salt .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Quaternization: Methyl iodide (CH₃I) or other alkylating agents.
Major Products:
The major products of these reactions include the carboxylic acid, the primary alcohol, and the quaternized ammonium salt.
Scientific Research Applications
Chemistry: tert-Butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate serves as a building block in the synthesis of various organic compounds.
Biology: It may find applications in drug discovery and chemical biology studies.
Medicine: Research on its pharmacological properties could lead to potential therapeutic agents.
Industry: Limited information is available regarding industrial applications .
Mechanism of Action
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Remember that this compound’s properties and applications may evolve as scientific knowledge advances
Properties
Molecular Formula |
C14H28N2O2 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 3-[1-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-6-12(15-5)11-8-7-9-16(10-11)13(17)18-14(2,3)4/h11-12,15H,6-10H2,1-5H3 |
InChI Key |
WHJWREPZZGMRAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCN(C1)C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12934466.png)
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)
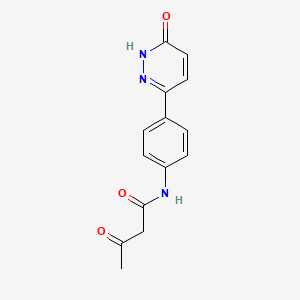
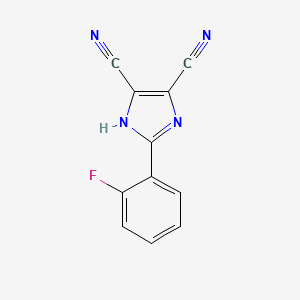
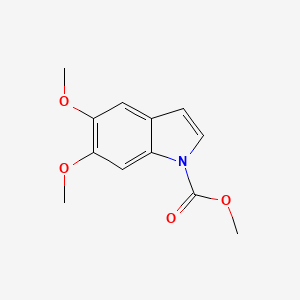
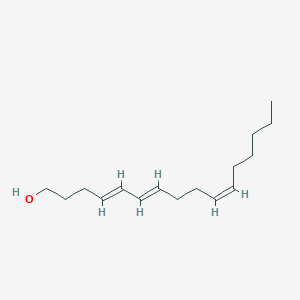

![6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12934518.png)

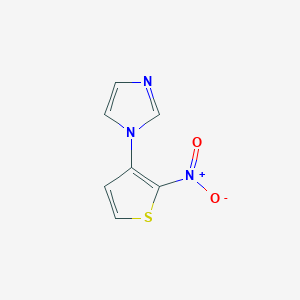
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
![2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12934537.png)
